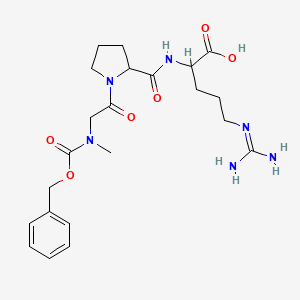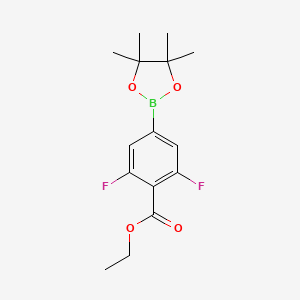
2-Iodo-4-methoxy-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to an aniline core
Synthetic Routes and Reaction Conditions:
Nitration of 2-Iodo-4-methoxyaniline: The synthesis typically begins with the nitration of 2-iodo-4-methoxyaniline. This reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow nitration processes and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions, such as with potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-azido-4-methoxy-6-nitroaniline.
Reduction: 2-Iodo-4-methoxy-6-aminoaniline.
Oxidation: 2-Iodo-4-formyl-6-nitroaniline.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Crystal Engineering: Studied for its ability to form hydrogen-bonded networks and π-stacking interactions, useful in the design of new materials.
Biology and Medicine:
Biological Activity: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Molecular Probes: Can be used as a molecular probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-iodo-4-methoxy-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
2-Iodo-4-nitroaniline: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxy-2-nitroaniline: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
2-Iodo-6-methoxyaniline: Lacks the nitro group, affecting its redox properties.
Uniqueness: 2-Iodo-4-methoxy-6-nitroaniline is unique due to the combination of iodine, methoxy, and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis, material science, and biological research.
Propriétés
Formule moléculaire |
C7H7IN2O3 |
|---|---|
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
2-iodo-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
Clé InChI |
PBEJYWQHRMULPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)

![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)


![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)


![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)
